Cas no 157928-79-5 (4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid)

4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid
- AKOS016041848
- SCHEMBL19194944
- 4-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid
- AKOS000301151
- 4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
- AG-205/13459087
- SR-01000526978-1
- 157928-79-5
- SR-01000526978
- 4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoicacid
- Oprea1_724123
-
- MDL: MFCD01926127
- インチ: InChI=1S/C12H11NO4/c1-7-6-10(14)13(11(7)15)9-4-2-8(3-5-9)12(16)17/h2-5,7H,6H2,1H3,(H,16,17)
- InChIKey: NGTUAZVXHJBAKJ-UHFFFAOYSA-N
- ほほえんだ: CC1CC(=O)N(C2=CC=C(C=C2)C(=O)O)C1=O
計算された属性
- せいみつぶんしりょう: 233.06880783Da
- どういたいしつりょう: 233.06880783Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 020757-1g |
4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid |
157928-79-5 | 1g |
$378.00 | 2023-09-11 | ||
Chemenu | CM379904-1g |
4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid |
157928-79-5 | 95%+ | 1g |
$326 | 2023-01-01 |
4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid 関連文献
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acidに関する追加情報
Introduction to 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid (CAS No. 157928-79-5)
4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 157928-79-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzoic acid moiety linked to a pyrrolidinone ring system. The presence of both 3-methyl and 2,5-dioxo substituents in the pyrrolidinone ring imparts unique electronic and steric properties, making it a promising candidate for various biochemical applications.
The structural motif of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid is highly relevant in the context of drug discovery and development. The benzoic acid moiety is well-known for its role as a pharmacophore in numerous therapeutic agents, exhibiting properties such as acid-base balance modulation and enzyme inhibition. Meanwhile, the pyrrolidinone ring system is frequently encountered in biologically active molecules, contributing to interactions with target proteins and enzymes. The specific arrangement of functional groups in this compound suggests potential applications in modulating biological pathways associated with inflammation, oxidative stress, and metabolic disorders.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the mechanistic aspects of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid. Studies have indicated that the 3-methyl substituent may enhance the compound's solubility and bioavailability, while the 2,5-dioxo group could facilitate binding to specific enzymatic targets. These insights have been corroborated by experimental studies that demonstrate the compound's ability to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory processes.
In the realm of medicinal chemistry, the synthesis of analogs derived from 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid has been extensively explored. Researchers have modified various substituents on both the benzoic acid and pyrrolidinone moieties to optimize pharmacological activity. For instance, replacing the 3-methyl group with other alkyl or aryl groups has been shown to alter the compound's binding affinity and selectivity towards certain enzymes. Similarly, modifications to the 2,5-dioxo group have led to novel derivatives with enhanced stability and reduced toxicity.
The pharmacological profile of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid has been investigated in several preclinical models. Initial studies have highlighted its potential as an anti-inflammatory agent, with evidence suggesting that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, research indicates that this compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and modulating antioxidant enzyme activity.
Another area of interest is the role of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid in metabolic disorders. Emerging data suggest that it can influence key metabolic pathways by interacting with enzymes involved in glucose metabolism and lipid biosynthesis. These findings are particularly relevant given the rising prevalence of type 2 diabetes and obesity-related complications worldwide. By modulating these pathways, the compound may offer therapeutic benefits in managing metabolic syndrome.
The synthetic route to 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid involves multi-step organic transformations that highlight its synthetic accessibility despite its complex structure. Key steps include cyclization reactions to form the pyrrolidinone ring system followed by functional group interconversions to introduce the benzoic acid moiety. Advances in green chemistry principles have also been applied to improve the sustainability of these synthetic processes, reducing waste generation and minimizing hazardous reagent usage.
From a regulatory perspective, 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid must adhere to stringent guidelines set forth by global health authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade material is produced consistently and safely for preclinical and clinical studies. Furthermore, rigorous toxicological assessments are conducted to evaluate potential side effects before moving into human trials.
The future directions for research on 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid are multifaceted. Investigating its mechanism of action at a molecular level will provide deeper insights into its therapeutic potential. Additionally, exploring its interactions with other biological targets may uncover novel applications beyond its current scope. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate these discoveries.
In conclusion,4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid (CAS No. 157928-79-5) represents a fascinating compound with significant promise in pharmaceutical research. Its unique structural features combined with emerging preclinical data position it as a valuable scaffold for developing new therapeutic agents targeting inflammation、metabolic disorders、and other critical health challenges.
157928-79-5 (4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid) 関連製品
- 62732-43-8(2-azatricyclo7.3.0.0,3,7dodeca-1,3(7),8-trien-8-amine)
- 1209688-42-5(3,3-dimethyl-N-4-(1H-pyrazol-3-yl)phenylbutanamide)
- 2228860-94-2(1-bromo-3-methoxy-2-(2-methylbut-3-yn-2-yl)benzene)
- 1021010-58-1(4-methyl-N-(4-methylpentan-2-yl)aniline)
- 85477-01-6(2,4,5-Trimethoxybenzenesulfonyl chloride)
- 2680717-00-2(3-Oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid)
- 1803900-14-2(Ethyl 3-carboxy-2-(2-oxopropyl)benzoate)
- 922099-08-9(N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide)
- 95613-71-1(8-(methylsulfanyl)quinoline-2-carboxylic acid)
- 1361790-22-8(2-Cyano-6-(trifluoromethoxy)pyridine-3-acetonitrile)



